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molecular formula C13H13N5O2S B8309992 1-Methyl-5-[3-(phthalimido)propylthio]-1,2,3,4-tetrazole

1-Methyl-5-[3-(phthalimido)propylthio]-1,2,3,4-tetrazole

Cat. No. B8309992
M. Wt: 303.34 g/mol
InChI Key: ZMCWRWQBTOKHIY-UHFFFAOYSA-N
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Patent
US04372953

Procedure details

1-Methyl-5-[3-(phthalimido)propylthio]-1,2,3,4-tetrazole (3.5 g) is dissolved in ethanol (50 ml). To the mixture is added hydrazine hydrate (85%, 2 g) and the mixture is refluxed for 1 hour. After cooling, the precipitate is filtered off and ethanol is distilled off. The residue is dissolved in ethyl acetate and dried over magnesium sulfate. Ethyl acetate is distilled off, and then the residue is purified by column chromatography (Alminium oxide 60, made by Merk & Co.), followed by eluting with chloroform to give 1-Methyl-5-(3-aminopropylthio)-1,2,3,4-tetrazole (1 g), colorless liquid, nD21.5 =1.5384.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)=[N:5][N:4]=[N:3]1.O.NN>C(O)C>[CH3:1][N:2]1[C:6]([S:7][CH2:8][CH2:9][CH2:10][NH2:11])=[N:5][N:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CN1N=NN=C1SCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
DISTILLATION
Type
DISTILLATION
Details
ethanol is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (Alminium oxide 60, made by Merk & Co.)
WASH
Type
WASH
Details
by eluting with chloroform

Outcomes

Product
Name
Type
product
Smiles
CN1N=NN=C1SCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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